molecular formula C8H11N3O B13923219 6-Cyclopropyl-3-methoxy-2-pyrazinamine

6-Cyclopropyl-3-methoxy-2-pyrazinamine

Cat. No.: B13923219
M. Wt: 165.19 g/mol
InChI Key: ZLEJFWNROJTMDJ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-methoxy-2-pyrazinamine is an organic compound with a unique structure that includes a cyclopropyl group, a methoxy group, and a pyrazinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-3-methoxy-2-pyrazinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methoxy-substituted pyrazine derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-3-methoxy-2-pyrazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

6-Cyclopropyl-3-methoxy-2-pyrazinamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-methoxy-2-pyrazinamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    3-Cyclopropylpyrazin-2-amine: Shares a similar pyrazine core but lacks the methoxy group.

    6-Methoxypyrazinamine: Similar structure but without the cyclopropyl group.

Uniqueness: 6-Cyclopropyl-3-methoxy-2-pyrazinamine is unique due to the presence of both cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-cyclopropyl-3-methoxypyrazin-2-amine

InChI

InChI=1S/C8H11N3O/c1-12-8-7(9)11-6(4-10-8)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,11)

InChI Key

ZLEJFWNROJTMDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1N)C2CC2

Origin of Product

United States

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